ETFBO vs. ETFAA in Celecoxib Synthesis: Step-Count Reduction and Yield Differentiation in Trifluoromethyl Heteroarene Construction
ETFBO enables a two-step addition–elimination/Stetter organocatalytic sequence for constructing the 1,5-diarylpyrazole core of Celecoxib, a pathway that is mechanistically inaccessible with ETFAA. The ETFBO-derived Stetter reaction proceeds with thiazolium catalysis to form 1,4-diketone intermediates that undergo regioselective pyrazole annulation . No comparable direct route using ETFAA has been reported for this pharmaceutical scaffold; ETFAA-based approaches typically require alternative multi-step sequences involving Claisen condensations or pre-functionalized intermediates [1].
| Evidence Dimension | Synthetic route to Celecoxib (celecoxib) core scaffold |
|---|---|
| Target Compound Data | ETFBO → addition–elimination → Stetter reaction → 1,4-diketone → pyrazole annulation (2-pot sequence from ETFBO) |
| Comparator Or Baseline | ETFAA: no reported direct route to Celecoxib core; requires alternative condensation-based strategies |
| Quantified Difference | Route enabled by ETFBO (2-pot) vs. no comparable ETFAA-based pathway demonstrated |
| Conditions | Synlett 2018, 29(1), 121–125; addition–elimination with thiols followed by thiazolium-catalyzed Stetter reaction |
Why This Matters
This establishes ETFBO as the documented, enabling building block for this therapeutically relevant scaffold, eliminating the need for de novo route development when synthesizing Celecoxib or its structural analogs.
- [1] Penning, T. D.; Talley, J. J.; Bertenshaw, S. R.; et al. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). J. Med. Chem. 1997, 40 (9), 1347–1365. View Source
